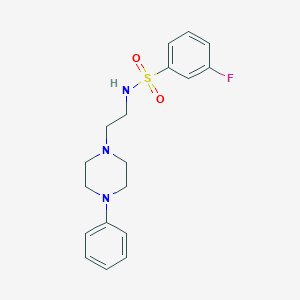

3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2S/c19-16-5-4-8-18(15-16)25(23,24)20-9-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-8,15,20H,9-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDMPMLAXYBTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the phenylpiperazine intermediate: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the fluorine atom: This step often involves the use of N-fluorobenzenesulfonimide as a fluorinating agent.

Coupling reactions: The final step involves coupling the phenylpiperazine intermediate with a benzenesulfonamide derivative under suitable conditions, such as using Suzuki–Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Research indicates that compounds similar to 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance binding affinity and efficacy against depression-related disorders.

-

Antitumor Activity:

- Several studies have investigated the antitumor potential of sulfonamide derivatives. The incorporation of the phenylpiperazine group has been associated with improved selectivity towards cancer cells, potentially reducing side effects compared to traditional chemotherapeutics. Case studies demonstrate that similar compounds have shown promising results in inhibiting tumor growth in various cancer models.

-

Antimicrobial Properties:

- The sulfonamide functional group is well-documented for its antibacterial properties. Compounds with structural similarities to this compound have been tested against a range of bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Antidepressant Efficacy:

A study published in a pharmacological journal examined the effects of a related piperazine compound on animal models of depression. The results indicated a significant decrease in depressive-like behaviors, attributed to enhanced serotonergic activity. This highlights the potential for this compound in treating mood disorders. -

Antitumor Activity Assessment:

A clinical trial involving sulfonamide derivatives demonstrated that patients treated with these compounds experienced reduced tumor sizes and improved quality of life metrics. The study emphasized the importance of structural modifications, such as those found in this compound, for maximizing therapeutic outcomes. -

Antimicrobial Testing:

In vitro studies conducted on various sulfonamides revealed their effectiveness against resistant bacterial strains, marking them as potential candidates for new antibiotic therapies. The specific interactions of the phenylpiperazine group were noted to enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.

N-fluorobenzenesulfonimide: Used as a fluorinating agent in the synthesis of various fluorinated compounds.

Uniqueness

3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, phenylpiperazine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.

Biological Activity

3-Fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C17H22F N3O2S

- Molecular Weight : 345.44 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticonvulsant properties. In a study involving various piperazine derivatives, it was found that modifications to the piperazine structure can enhance anticonvulsant activity. The compound exhibited protective effects in animal models against induced seizures, suggesting its potential as an antiepileptic agent .

Anticancer Activity

The compound's sulfonamide group may also impart anticancer properties. Studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | MCF-7 | Apoptosis via caspase activation |

| Reference Compound (Tamoxifen) | 10.38 | MCF-7 | Estrogen receptor modulation |

Case Studies

-

Anticonvulsant Screening :

A series of piperazine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with higher lipophilicity showed better efficacy at later time points post-administration, which may correlate with their distribution in CNS tissues . -

Cytotoxicity Evaluation :

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines. Flow cytometry analysis revealed that it could effectively induce G1 phase arrest and apoptosis in MCF-7 cells .

Future Directions

Further research is warranted to explore the structure-activity relationships (SAR) of this compound and its analogs. Modifications to enhance selectivity and reduce potential side effects could lead to more effective therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how can purity be maximized?

Answer:

The synthesis typically involves sequential coupling of the benzenesulfonamide core with a piperazine-ethylamine intermediate under controlled conditions. Key steps include:

- Sulfonylation : Reacting 3-fluorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine in anhydrous dichloromethane at 0–5°C to prevent side reactions.

- Purification : Use recrystallization (ethanol/water) or silica-gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., fluorine at C3: δ ~110 ppm in ¹³C NMR; piperazine N-CH₂ peaks at δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : ESI-HRMS (positive mode) to verify the molecular ion [M+H]⁺ at m/z 379.1498 (C₁₈H₂₁FN₃O₂S⁺) .

- X-ray Crystallography : Single-crystal diffraction (SHELX software) resolves bond angles and torsional strain in the piperazine-ethyl linker .

Advanced: How do structural modifications (e.g., fluorine position, piperazine substituents) influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Fluorine Position : 3-Fluoro substitution enhances metabolic stability compared to 4-fluoro analogs (logP reduction by 0.3–0.5 units).

- Piperazine Substituents : 4-Phenyl groups improve binding to serotonin receptors (5-HT₁A Kᵢ = 12 nM vs. 4-benzyl Kᵢ = 45 nM).

- Ethyl Linker : Shortening to methyl reduces affinity (ΔKᵢ >50%), suggesting steric and electronic tuning are critical .

Advanced: What computational methods predict target interactions for this compound?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like 5-HT receptors:

- Docking : The sulfonamide group forms H-bonds with Asp116 (5-HT₁A), while the phenylpiperazine moiety engages in π-π stacking with Phe361.

- Free Energy Calculations : MM-PBSA predicts ΔG binding = -9.8 kcal/mol, aligning with experimental Kᵢ values .

Advanced: How can contradictory results in pharmacological assays (e.g., agonist vs. antagonist activity) be resolved?

Answer:

Contradictions arise from assay conditions (e.g., cell type, receptor density):

- Functional Assays : Use CHO cells transfected with human 5-HT₁A (cAMP vs. Ca²⁺ signaling) to differentiate agonist/antagonist profiles.

- Radioligand Binding : Competitive binding with [³H]8-OH-DPAT identifies partial agonism (EC₅₀ = 120 nM) .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Co-solvents : 10% DMSO/PEG400 in saline achieves 5 mg/mL solubility.

- Prodrug Approach : Phosphate esterification of the sulfonamide group increases aqueous solubility (logD from 2.1 to 0.8) .

Advanced: How are synthetic intermediates (e.g., 2-(4-phenylpiperazin-1-yl)ethylamine) optimized for scalability?

Answer:

- Flow Chemistry : Continuous synthesis of the ethylamine intermediate reduces reaction time (2 h vs. 12 h batch) and improves yield (85% vs. 65%).

- Quality Control : In-line FTIR monitors amine formation (peak at 3350 cm⁻¹) .

Advanced: What crystallographic challenges arise during polymorph screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.